2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide
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Overview
Description
2-Chloro-N-(1-oxaspiro[55]undecan-4-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide typically involves the reaction of 1-oxaspiro[5.5]undecane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom from chloroacetyl chloride replaces a hydrogen atom on the spirocyclic core, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acetamide group or the spirocyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Utilized in the development of novel materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and acetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[5.5]undecane: The parent compound without the chlorine and acetamide groups.
2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide Derivatives: Compounds with different substituents replacing the chlorine atom or modifications to the acetamide group.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic core, chlorine atom, and acetamide group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-9-11(15)14-10-4-7-16-12(8-10)5-2-1-3-6-12/h10H,1-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNGERAJIQAXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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